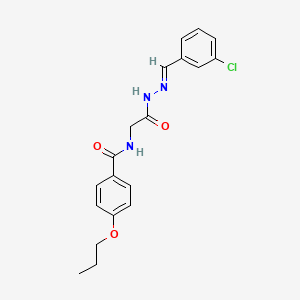
3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione is an organic compound belonging to the pyrrolidine-2,5-dione family This compound is characterized by a pyrrolidine ring substituted with two methyl groups at the 3 and 4 positions and a phenyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted amino acid or an amide, under acidic or basic conditions to form the pyrrolidine ring.
Substitution Reactions: Subsequent substitution reactions introduce the methyl and phenyl groups at the desired positions on the pyrrolidine ring. These reactions may involve the use of reagents like methyl iodide for methylation and phenyl lithium for phenylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the methyl or phenyl positions, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl lithium in dry tetrahydrofuran (THF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dimethylpyrrolidine-2,5-dione: Lacks the phenyl group, leading to different chemical and biological properties.
3-Phenylpyrrolidine-2,5-dione: Lacks the methyl groups, affecting its reactivity and applications.
4-Methyl-3-phenylpyrrolidine-2,5-dione: Has only one methyl group, resulting in distinct properties.
Uniqueness
3,4-Dimethyl-3-phenylpyrrolidine-2,5-dione is unique due to the presence of both methyl and phenyl groups, which confer specific steric and electronic effects. These features make it a valuable compound for various research and industrial applications, distinguishing it from its analogs.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3,4-dimethyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-8-10(14)13-11(15)12(8,2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15) |
InChIキー |
BPAQZGAZYDCWAN-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(=O)C1(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)

![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)

![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009089.png)
![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B12009097.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009103.png)
![2-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B12009106.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
